

Technical Guide: p-Hydroxyphenytoin-d5-13C3 in Bioanalysis

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Compound of Interest

Compound Name: 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3

Cat. No.: B12414826

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High-Precision Metabolite Quantitation & CYP2C9 Phenotyping

Executive Summary

This technical guide details the application of p-Hydroxyphenytoin-d5-13C3 (**5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3**), a highly stable, heavy-labeled internal standard (IS) used in the quantification of the primary phenytoin metabolite, p-hydroxyphenytoin (p-HPPH).

In therapeutic drug monitoring (TDM) and pharmacogenomic studies, the accuracy of p-HPPH measurement is critical for assessing CYP2C9 activity. This guide explains why the +8 Da mass shift provided by this specific isotopologue is superior to standard deuterated analogs (e.g., d5 or d10) for eliminating cross-talk in high-concentration assays.

Part 1: Nomenclature & Chemical Identity[1]

The compound is a stable isotope-labeled derivative of 5-(4-hydroxyphenyl)-5-phenylhydantoin, the major metabolite of the anti-epileptic drug Phenytoin.

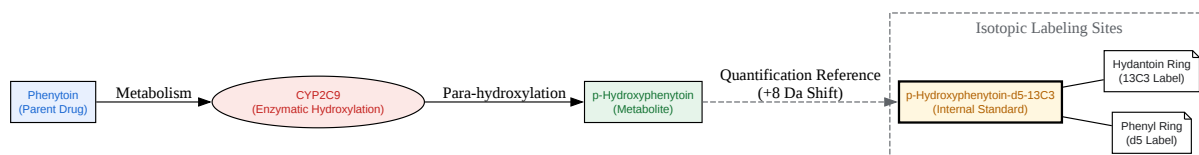
Identification Data

Attribute	Specification
Common Name	p-Hydroxyphenytoin-d5-13C3
Systematic Name	5-(4-Hydroxyphenyl)-5-(phenyl-d5)-hydantoin-2,4,5-13C3
Alternative Names	4'-HPPH-d5-13C3; p-HPPH-d5-13C3; 5-(4-hydroxyphenyl)-5-(phenyl-d5)-imidazolidine-2,4-dione-13C3
Chemical Formula	C ₁₂ ¹³ C ₃ H ₇ D ₅ N ₂ O ₃
Molecular Weight	~276.3 Da (Parent: 268.27 Da; Shift: +8.03 Da)
Parent CAS	2784-27-2 (Unlabeled p-Hydroxyphenytoin)
Isomeric Purity	Typically supplied as a racemic mixture, though CYP2C9 preferentially generates the (S)-enantiomer.

Structural Labeling Logic

The "d5-13C3" labeling pattern is engineered for maximum stability and mass differentiation:

- Phenyl-d5: The non-hydroxylated phenyl ring is fully deuterated (5 deuterium atoms). This ring is metabolically stable compared to the hydroxylated ring.
- Hydantoin-13C3: The three carbons of the hydantoin heterocyclic ring (C2, C4, C5) are replaced with Carbon-13. This core labeling is chemically inert and resistant to metabolic exchange.



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Figure 1: Relationship between the parent drug, the biological metabolite, and the engineered internal standard.

Part 2: The Role in Bioanalysis (Why +8 Da?)

The "Cross-Talk" Problem

In LC-MS/MS, natural isotopes (Carbon-13, Oxygen-18) of the analyte can create a signal at higher mass-to-charge (m/z) ratios.

- Scenario: Phenytoin samples often have high concentrations (10–20 $\mu\text{g/mL}$).
- Risk: If using a simple d3-labeled IS, the M+3 natural isotope abundance of the high-concentration analyte can "bleed" into the IS channel, falsely elevating the IS signal and causing negative bias in quantification.

The d5-13C3 Solution

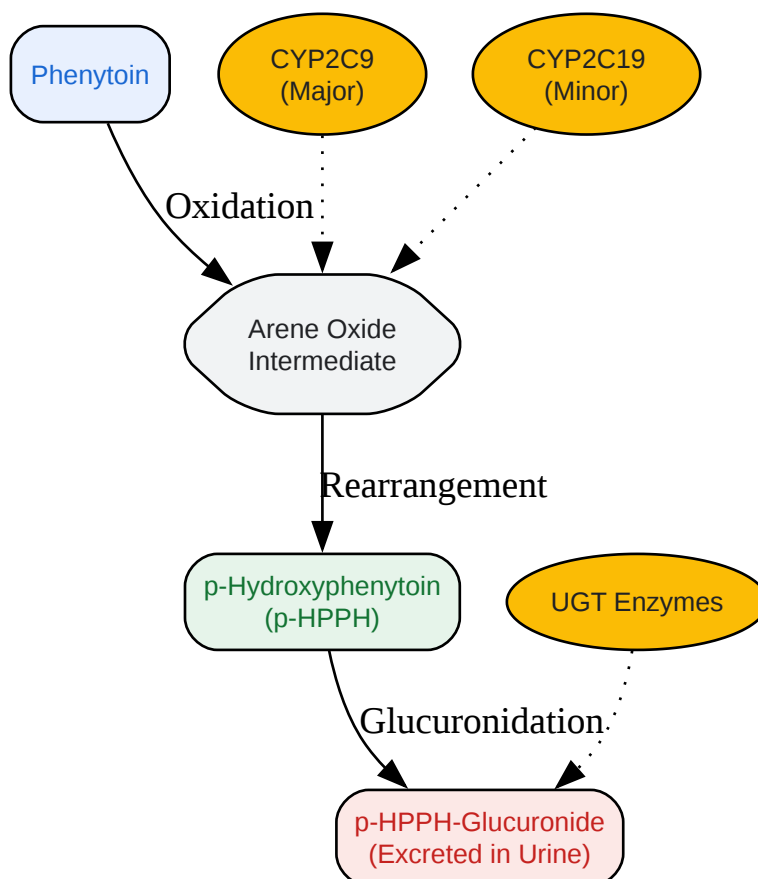
The +8 Da mass shift moves the Internal Standard's signal completely beyond the natural isotopic envelope of the analyte.

- Analyte (p-HPPH): m/z 267.1 (Negative Mode)
- IS (d5-13C3): m/z 275.1
- Result: Zero interference, even at upper limits of quantification (ULOQ), ensuring linear calibration curves and robust reproducibility.

Part 3: Metabolic Context & Mechanism

Phenytoin elimination is non-linear (Michaelis-Menten kinetics) and highly dependent on CYP2C9.

- Major Pathway: CYP2C9 hydroxylates Phenytoin at the para position of one phenyl ring to form p-HPPH.[1]
- Stereoselectivity: CYP2C9 produces ~95% (S)-p-HPPH.[2] CYP2C19 (the minor pathway) produces both (R) and (S) enantiomers.[2]
- Clinical Relevance: The ratio of Phenytoin to p-HPPH is a direct phenotypic marker of CYP2C9 activity. Poor Metabolizers (PM) accumulate Phenytoin, leading to toxicity (nystagmus, ataxia).



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Figure 2: Metabolic pathway of Phenytoin. p-HPPH is the rate-limiting product for clearance assessment.

Part 4: Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes Negative Electrospray Ionization (ESI-), which provides superior sensitivity for the hydantoin moiety compared to positive mode.

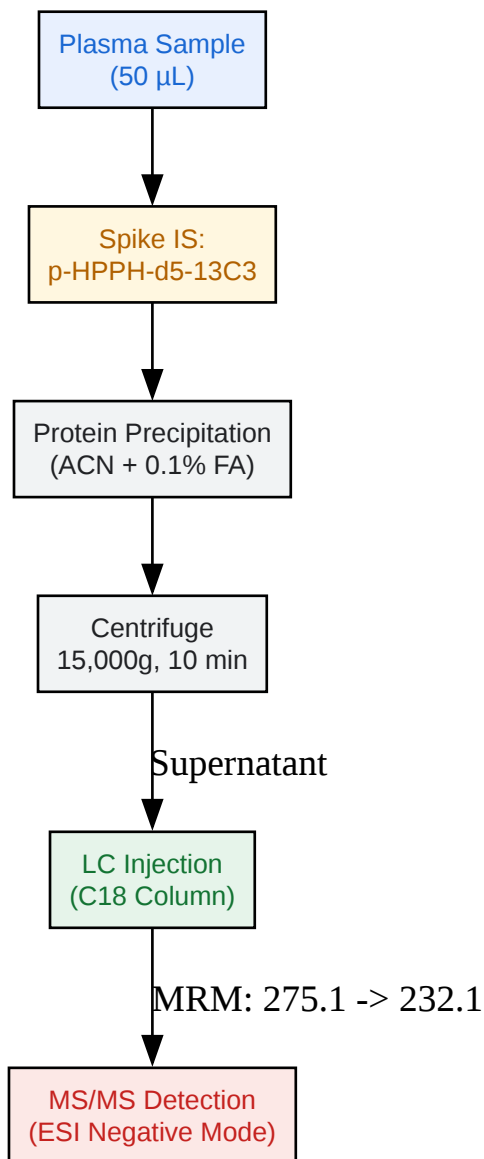
Sample Preparation (Protein Precipitation)

- Aliquot: Transfer 50 μ L of human plasma into a 1.5 mL centrifuge tube.
- IS Addition: Add 20 μ L of p-Hydroxyphenytoin-d5-13C3 working solution (e.g., 500 ng/mL in methanol).
- Precipitation: Add 150 μ L of Acetonitrile (ACN) containing 0.1% Formic Acid.
 - Note: Acidification helps stabilize the phenolic moiety.
- Vortex & Spin: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.
- Dilution: Transfer 100 μ L of supernatant to a vial and dilute with 100 μ L of water (to match initial mobile phase).

LC-MS/MS Conditions

Parameter	Setting
Column	C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 μ m)
Mobile Phase A	Water + 1mM Ammonium Acetate (pH adjusted to ~5.0)
Mobile Phase B	Methanol or Acetonitrile
Flow Rate	0.4 mL/min
Ionization	ESI Negative Mode (ESI-)
MRM Transition (Analyte)	m/z 267.1 \rightarrow 224.1 (Loss of HNCO)
MRM Transition (IS)	m/z 275.1 \rightarrow 232.1 (Equivalent loss +8 Da)

Protocol Workflow Diagram



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Figure 3: Step-by-step bioanalytical workflow for p-HPPH quantification.

Part 5: References

- PubChem. 5-(4-Hydroxyphenyl)-5-phenylhydantoin (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)

- PharmGKB.Phenytoin Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. Available at: [\[Link\]](#)[3]
- Silvestro, L., et al. (2013). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites. Journal of Chromatography B. Available at: [\[Link\]](#)

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Sources

- [1. Role of CYP2C9, CYP2C19 and EPHX Polymorphism in the Pharmacokinetic of Phenytoin: A Study on Uruguayan Caucasian Subjects \[mdpi.com\]](#)
- [2. CYP2C9 Amino Acid Residues Influencing Phenytoin Turnover and Metabolite Regio- and Stereochemistry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. PharmGKB summary: phenytoin pathway - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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